tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
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Overview
Description
tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic organic compound that belongs to the class of pyridoindole derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: Cyclization reactions can lead to the formation of more complex ring structures, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between the compound and its receptors .
Comparison with Similar Compounds
tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also exhibit significant biological activity and have been studied for their potential therapeutic applications.
Indolo[2,3-b]quinoxalines: Known for their DNA intercalating properties and antiviral activity.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds have shown high anti-tumor activity and are considered as potential anticancer agents.
The uniqueness of this compound lies in its specific structural features and the presence of the tert-butyl group, which enhances its biological activity and stability .
Properties
IUPAC Name |
tert-butyl 6-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-6-5-7-12-13-10-19(16(20)21-17(2,3)4)9-8-14(13)18-15(11)12/h5-7,18H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZUCMVOMDDSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCN(C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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